20-hydroxy N-Arachidonoyl Taurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

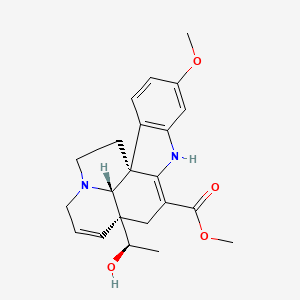

Arachidonic acid is metabolized by cytochrome P450 (CYP450) 4A ω-hydroxylase to 20-HETE, which acts as a vasoconstrictor in the kidney and brain. During mass spectrometry lipidomics analysis of rat brain, a series of fatty acyl amides of taurine was discovered, of which arachidonoyl taurine is a prominent member. 20-hydroxy N-Arachidonoyl taurine is a potential CYP450 metabolite of N-arachidonoyl taurine and may activate members of the transient receptor potential (TRP) family of calcium channels.

Aplicaciones Científicas De Investigación

Cardiovascular Function Regulation

20-Hydroxy N-Arachidonoyl Taurine, primarily metabolized to 20-hydroxyeicosatetraenoic acid (20-HETE), plays critical roles in the regulation of cardiovascular functions. This includes influencing renal, pulmonary, and cardiac function and vascular tone. Specifically, 20-HETE acts as a vasoconstrictor, impacting the renal and cerebral blood flow, and interacts with angiotensin II and endothelin, being influenced by nitric oxide and carbon monoxide (Roman, 2002).

Impact on Vascular Smooth Muscle

20-HETE is involved in the signal transduction pathway that elicits vasoconstriction of cerebral arteries and inhibition of whole-cell K+ current in vascular smooth muscle. This process is dependent on the activation of protein kinase C (Lange et al., 1997).

Insulin Secretion Enhancement

Studies have shown that N-Acyl taurines, including N-arachidonoyl taurine, can induce calcium oscillations in pancreatic β-cells, leading to increased insulin secretion. This suggests a significant role in glucose metabolism and insulin regulation (Waluk et al., 2013).

Role in Pain Perception

N-Arachidonoyl taurine and its derivatives modulate cellular signaling through interactions with the TRPA1 cation channel, which mediates responses to noxious stimuli and inflammation. This highlights its potential role in pain perception and inflammatory responses (Redmond et al., 2014).

Anti-Proliferative Effects in Cancer

N-Acyl taurines, particularly N-arachidonoyl taurine, have been observed to reduce proliferation in prostate cancer cells. This suggests a potential therapeutic role in cancer treatment, especially in relation to the modulation of cell cycle and apoptosis (Chatzakos et al., 2012).

Therapeutic Potential in Traumatic Brain Injury

20-HETE synthesis inhibition has shown protective effects in models of traumatic brain injury, suggesting its potential as a therapeutic target. The underlying mechanisms may involve modulation of cell death and proliferation pathways (Cui et al., 2020).

Renal Function and Blood Pressure Regulation

20-HETE is implicated in the modulation of renal function and blood pressure. It exerts complex effects on the renal tubules and microvasculature, influencing sodium reabsorption, vasoconstriction, and endothelial function (Wu et al., 2014).

Propiedades

Nombre del producto |

20-hydroxy N-Arachidonoyl Taurine |

|---|---|

Fórmula molecular |

C22H37NO5S |

Peso molecular |

427.6 |

InChI |

InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9- |

Clave InChI |

FIAUGPKUCVIKOZ-BWZKLFRGSA-N |

SMILES |

OCCCC/C=CC/C=CC/C=CC/C=CCCCC(=O)NCCS(=O)(=O)O |

Sinónimos |

20-hydroxy-2-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-ethane sulfonic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.